1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c9-8-1-3-13(11-8)6-5-12-4-2-10-7-12/h1-4,7H,5-6H2,(H2,9,11) |
InChI Key |
WPIYMASUEYDWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Imidazole Moiety
Imidazole rings can be synthesized by cyclization of glyoxal with ammonia and aldehydes or via oxidative cyclization of thiosemicarbazones.
For example, aldehydes converted to thiosemicarbazones undergo oxidative cyclization in the presence of ammonium iron(II) sulfate to yield imidazole derivatives.
Synthesis of Pyrazole Moiety
Pyrazoles are commonly prepared by reacting hydrazine hydrate with 1,3-diketones or α,β-unsaturated carbonyl compounds.
In one study, 2-hydrazinyl-imidazolones were prepared by refluxing hydrazine hydrate with thioxoimidazolidinones, followed by reaction with acetophenone to form hydrazones, which were then converted into pyrazole derivatives using Vilsmeier-Haack reagent (phosphorus oxychloride in DMF).
Coupling Imidazole and Pyrazole Rings
The linkage of the imidazole nitrogen to the pyrazole ring through an ethyl spacer is often accomplished by alkylation reactions, where a 2-chloroethyl or 2-bromoethyl intermediate reacts with the imidazole nitrogen.
Controlled reaction conditions such as temperature, solvent choice (e.g., dioxane, ethanol), and reaction time (often several hours under reflux) are critical for good yields.
Purification and Characterization
The crude product is purified by recrystallization from solvents like DMF or methanol or by chromatographic techniques.
Characterization involves IR spectroscopy (to identify NH2, C=O, and ring vibrations), 1H-NMR (to confirm hydrogen environments including NH and aromatic protons), mass spectrometry (to confirm molecular ion peaks), and elemental analysis.
X-ray crystallography can be used to confirm the spatial arrangement and bond lengths within the molecule.
Representative Synthetic Route Example
Reaction Conditions and Optimization Notes
Temperature : Reflux temperatures (80–110 °C) are commonly used during cyclization and alkylation steps to ensure completion.
Solvent choice : Polar aprotic solvents like dioxane or ethanol are preferred for alkylation to enhance nucleophilicity of imidazole nitrogen.
Reaction time : Typically 6–25 hours depending on step; longer reflux times improve conversion but may increase side reactions.
Purification : Recrystallization from DMF or methanol yields high purity; chromatographic methods help remove side products.
Yields : Reported yields vary; oxidative cyclization steps may have moderate yields due to sensitivity of intermediates. Alkylation steps generally provide moderate to good yields (50–80%) depending on reagent purity and reaction control.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Imidazole ring synthesis | Glyoxal, ammonia, aldehydes, thiosemicarbazones | Oxidative cyclization with NH4Fe(SO4)2·12H2O, mild heating | Moderate (not always reported) | Sensitive to oxidation conditions |
| Pyrazole ring formation | Hydrazine hydrate, 1,3-diketones, acetophenone | Reflux in ethanol, 20–25 h | Moderate to good | Requires careful control to avoid side products |
| Coupling via alkylation | Imidazole derivative, 2-chloroethyl or 2-bromoethyl pyrazole | Reflux in dioxane or ethanol, 6–10 h | Moderate to good (50–80%) | Alkylation efficiency depends on leaving group and solvent |
| Purification | Recrystallization, chromatography | Ambient to mild heating | High purity | Confirmed by NMR, IR, MS |
Research Findings and Practical Considerations
The presence of the ethyl linker between imidazole and pyrazole rings provides moderate steric hindrance, which can influence reaction rates during coupling.
Electron-donating or withdrawing substituents on pyrazole or imidazole rings affect reactivity and yield; for example, methyl substitution at pyrazole position 4 slightly increases yield and solubility.
Spectroscopic data (NMR, IR) are essential for confirming the integrity of both rings and the ethyl linkage.
X-ray crystallography, when available, provides definitive structural confirmation, especially for bond lengths and angles critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrides. Substitution reactions typically result in alkylated or acylated derivatives of the original compound .
Scientific Research Applications
1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function or altering their structure . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine and related compounds:
| Compound Name | Molecular Formula | Substituents on Pyrazole | Key Functional Groups | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| This compound | C₉H₁₃N₅ | 3-amine, 1-ethylimidazole | Amine, imidazole, pyrazole | 191.23 | 1850937-55-1 |
| 1-(2-Ethylhexyl)-1H-pyrazol-3-amine | C₁₁H₂₁N₃ | 3-amine, 1-ethylhexyl | Amine, alkyl chain | 195.30 | 1240564-44-6 |
| 4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine | C₁₃H₁₈N₁₀ | 5-amine, 1-methyl, triazole-imidazole-propyl | Amine, triazole, imidazole | 366.38 | Not provided |
| 1-[2-(2-Methylpropane-2-sulfonyl)ethyl]-1H-pyrazol-3-amine | C₉H₁₇N₃O₂S | 3-amine, 1-sulfonylethyl | Amine, sulfonyl group | 231.32 | 1699097-86-3 |
| 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine | C₁₀H₁₉N₅ | 3-amine, 1-piperazinyl-ethyl | Amine, piperazine | 209.29 | 1341061-78-6 |
Key Observations :
- Substituent Diversity : The target compound uniquely combines imidazole and pyrazole rings, whereas analogs like 1-(2-ethylhexyl)-1H-pyrazol-3-amine () lack heterocyclic substituents, favoring lipophilic alkyl chains.
- Hydrogen Bonding Potential: The imidazole group in the target compound enhances hydrogen-bonding capacity compared to sulfonyl or piperazinyl substituents in other derivatives (e.g., ). This mimics histamine’s interaction with biological receptors .
Physicochemical Properties
- Molecular Weight : The target compound (191.23) is smaller than the triazole-containing analog (366.38, ), suggesting better membrane permeability.
- Hydrophilicity : The imidazole ring introduces polarity, contrasting with the hydrophobic ethylhexyl group in 1-(2-ethylhexyl)-1H-pyrazol-3-amine ().
- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of pyrazole with imidazole-ethyl intermediates, a strategy paralleled in and .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The target compound’s imidazole and amine groups can form intramolecular hydrogen bonds (e.g., S(6) motifs as in ) and stabilize crystal lattices via N–H⋯N interactions .
- π–π Stacking : Pyrazole and imidazole rings in the target compound may engage in π–π interactions at distances ~3.6–3.7 Å, similar to pyridazine derivatives ().
Biological Activity
1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine, with the CAS number 1339383-88-8, is a compound that belongs to the pyrazole class of heterocyclic compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by recent research findings and case studies.
The molecular formula of this compound is CHN, with a molecular weight of 177.21 g/mol. Although specific physical properties such as boiling point and melting point are not available, the compound's structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole compounds that demonstrated cytotoxic activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). For instance, certain derivatives showed IC values ranging from 2.43 to 14.65 μM, indicating their effectiveness in inhibiting cancer cell proliferation .
The mechanism of action for these compounds often involves the inhibition of key cellular targets such as microtubules and various kinases involved in cancer progression. For example, compounds derived from the pyrazole scaffold have been shown to disrupt microtubule assembly at concentrations as low as 20 μM, which is critical for cancer cell division and survival .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored. A study on related compounds reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be below 125 µg/mL for various bacterial strains . These findings suggest that derivatives similar to this compound may also possess notable antibacterial properties.
Table 1: Summary of Biological Activities
Case Studies
In a notable case study involving pyrazole derivatives, researchers synthesized several new compounds based on the pyrazole structure and evaluated their biological activities. One compound demonstrated significant apoptosis-inducing effects in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher doses . This suggests that such derivatives could be developed further as potential therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
